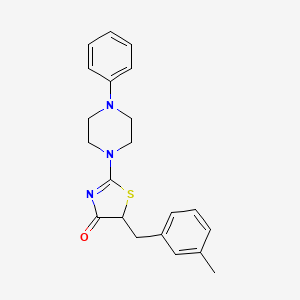![molecular formula C21H21N3O4S B2378734 4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007194-68-4](/img/structure/B2378734.png)
4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the lab. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions used in its synthesis, as well as other reactions it may participate in .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis Research into thiophene derivatives, such as those synthesized by Mohareb et al. (2004), demonstrates the compound's utility in generating diverse heterocyclic frameworks. These frameworks have applications ranging from materials science to pharmaceuticals, showcasing the synthetic versatility of thiophene-containing compounds like the one (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial Activity Compounds containing methoxyphenyl groups have been explored for their antibacterial properties. Aghekyan et al. (2020) synthesized novel oxadiazoles with methoxyphenyl substitutions, indicating that similar structural motifs could impart antibacterial activities, suggesting potential research applications of the specified compound in antimicrobial studies (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Organic Synthesis and Catalysis Ma, Yu, and Meng (2018) discussed the use of methoxyphenyl-phosphine catalysis in organic synthesis, highlighting the role of such compounds in facilitating complex chemical reactions. This underscores the potential of the target compound in catalysis and organic synthesis research (Ma, Yu, & Meng, 2018).
Antiviral and Anti-inflammatory Applications Research by Hebishy, Salama, and Elgemeie (2020) into benzamide-based pyrazoles for antiviral activity, specifically against the avian influenza virus, suggests that compounds with similar structural features could be valuable in studying antiviral and anti-inflammatory properties (Hebishy, Salama, & Elgemeie, 2020).
Material Science and Fluorescent Dyes N-Ethoxycarbonylpyrene and perylene thioamides, as explored by Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019), are used in synthesizing fluorescent dyes. This suggests the potential application of the compound in the development of new materials and fluorescent markers for biological and material sciences (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-ethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-17-8-4-14(5-9-17)21(25)22-20-18-12-29(26)13-19(18)23-24(20)15-6-10-16(27-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLXXBUFQBRJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


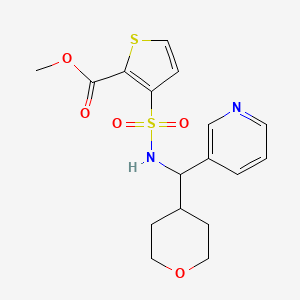
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
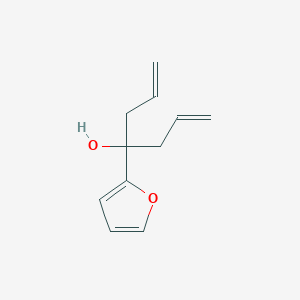

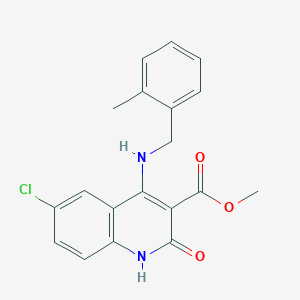

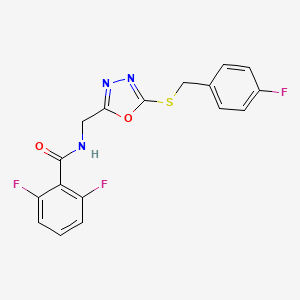

![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)
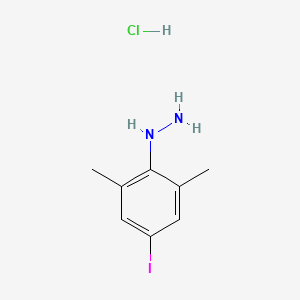
![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)
